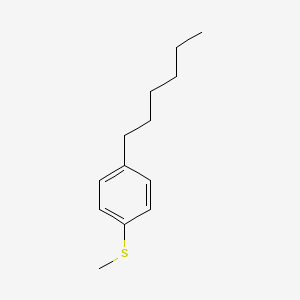

4-Hexylphenyl methyl sulfide

Description

4-Hexylphenyl methyl sulfide is an organosulfur compound characterized by a para-substituted hexyl chain on the benzene ring and a methyl sulfide (-S-CH₃) group. Its molecular formula is C₁₃H₂₀S, with a molecular weight of 208.07 g/mol. The hexyl group contributes to high hydrophobicity, making the compound less soluble in polar solvents but stable in organic matrices. Synthetically, it can be prepared via nucleophilic substitution between 4-hexylthiophenol and methyl halides under basic conditions, analogous to methods described for related sulfides .

Properties

IUPAC Name |

1-hexyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20S/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACKZHDGHYJRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylphenyl methyl sulfide typically involves the reaction of 4-hexylphenol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the nucleophilic substitution of the hydroxyl group with the methylthio group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the compound can yield the corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Hexylphenyl methyl sulfide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hexylphenyl methyl sulfide involves its interaction with molecular targets through its functional groups. The phenyl ring and the methylthio group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

4-Pentylphenyl Methyl Sulfide

- Molecular Formula : C₁₂H₁₈S

- Molecular Weight : 194.07 g/mol

- Key Differences : The shorter pentyl chain reduces hydrophobicity compared to the hexyl analog. This may result in slightly higher solubility in polar aprotic solvents like acetone .

4-Heptylphenyl Methyl Sulfide

- Molecular Formula : C₁₄H₂₂S

- Molecular Weight : 222.07 g/mol

- Key Differences : The longer heptyl chain enhances hydrophobicity, likely lowering reactivity in aqueous environments. Such variations are critical in applications requiring tailored lipid solubility, such as polymer additives .

Comparison with Different Phenyl Substituents

4-Methoxyphenyl Methyl Sulfide

- Molecular Formula : C₈H₁₀OS

- Molecular Weight : 154.23 g/mol

- Key Differences: The methoxy (-OCH₃) group introduces polarity, increasing solubility in polar solvents like ethanol. However, it reduces thermal stability compared to the hexyl derivative .

4-Chlorophenyl Methyl Sulfide

- Molecular Formula : C₇H₇ClS

- Molecular Weight : 158.64 g/mol

- Key Differences : The electron-withdrawing chlorine atom enhances electrophilicity at the sulfur center, making this compound more reactive in oxidation reactions (e.g., forming sulfoxides) .

Comparison with Different Sulfide Groups

4-Hexylphenyl Ethyl Sulfide

- Molecular Formula : C₁₄H₂₂S

- Molecular Weight : 222.07 g/mol

- Ethyl derivatives may also exhibit higher boiling points due to increased van der Waals interactions .

4-Hexylphenyl Propyl Sulfide

- Molecular Formula : C₁₅H₂₄S

- Molecular Weight : 236.08 g/mol

- Key Differences : The bulkier propyl group further reduces reactivity in sterically demanding reactions but improves stability in high-temperature applications .

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hexylphenyl methyl sulfide with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions, such as the alkylation of thiophenol derivatives. Key steps include:

- Dissolving precursors in anhydrous solvents (e.g., THF) under inert atmospheres to prevent oxidation .

- Purification via column chromatography using silica gel, with elution gradients optimized for polarity differences between reactants and products .

- Monitoring reaction progress via TLC and confirming purity through NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : ¹H NMR for verifying alkyl chain integration and aromatic proton environments; ¹³C NMR for confirming sulfur-bound methyl groups .

- IR Spectroscopy : Identify S–C stretching vibrations (~700–600 cm⁻¹) and alkyl/aryl C–H stretches .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and rule out contaminants .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Protocols :

- Use nitrile gloves and lab coats to prevent skin contact; sulfide compounds may irritate mucous membranes .

- Work in a fume hood to minimize inhalation risks, as volatile sulfides can release H₂S under acidic conditions .

- Store in amber vials under nitrogen to prevent oxidation to sulfoxides .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing this compound?

- Resolution Strategies :

- Error Propagation Analysis : Quantify uncertainties in integration (NMR) and baseline noise (IR) using statistical models .

- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 4-methylphenyl methyl sulfide) to validate peak assignments .

- Replication : Repeat synthesis and characterization under controlled conditions to isolate procedural vs. instrumental errors .

Q. What catalytic systems are effective for the oxidation of this compound to its sulfoxide?

- Catalytic Optimization :

- Vanadate Catalysts : Hybrid vanadates (e.g., M(C₆H₁₆N₃)₂(VO₃)₄) with H₂O₂ as an oxidant achieve >90% conversion at mild temperatures (25–50°C) .

- Kinetic Profiling : Monitor reaction progress via GC-MS to identify intermediates and optimize catalyst loading .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance oxidant stability and reaction homogeneity .

Q. What methodologies optimize the reproducibility of this compound synthesis across different laboratories?

- Standardization Measures :

- Documentation : Report detailed protocols, including solvent drying methods, inert gas flow rates, and chromatography conditions .

- Quality Control : Use internal standards (e.g., deuterated analogs) during NMR analysis to calibrate instrumentation .

- Interlaboratory Trials : Collaborate to validate methods and identify variables (e.g., humidity, column batch) affecting yield .

Q. How do structural modifications to the hexyl chain affect the physicochemical properties of this compound?

- Structure-Property Relationships :

- Chain Length Variations : Shorter alkyl chains (e.g., butyl) reduce hydrophobicity, altering solubility in polar solvents .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals longer chains (e.g., octyl) increase melting points due to enhanced van der Waals interactions .

- Catalytic Reactivity : Bulkier chains sterically hinder sulfur lone pairs, slowing oxidation kinetics compared to methyl analogs .

Data Presentation and Reporting Guidelines

-

Tabulated Data Example :

Property Method Reference Solubility in DCM Gravimetric analysis Oxidation Conversion (%) GC-MS with vanadate catalyst ¹H NMR (CDCl₃) 400 MHz, δ 0.88 (t, 3H, CH₃) -

Ethical Reporting : Disclose all procedural adaptations and potential conflicts (e.g., catalyst supplier biases) to uphold reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.